molecular formula C10H14N4S B2379447 4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 869946-27-0

4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2379447
CAS No.: 869946-27-0
M. Wt: 222.31
InChI Key: AWANLDJFCKPQRQ-UHFFFAOYSA-N
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Description

4-Ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol (CAS 869946-27-0) is a specialized heterocyclic compound with the molecular formula C10H14N4S and a molecular weight of 222.31 g/mol . It belongs to the 1,2,4-triazole-3-thiol class of chemicals, a scaffold of significant interest in medicinal and agricultural chemistry due to its wide range of potential biological activities . Researchers value 1,2,4-triazole-3-thiol derivatives for their diverse pharmacological profiles, which include documented antimicrobial, antifungal, anticonvulsant, and antidepressant properties . The structure of this particular compound, featuring a 4-ethyl group and a (1-methyl-1H-pyrrol-2-yl)methyl substituent, offers a versatile backbone for further chemical exploration and derivatization. The presence of multiple nucleophilic centers in its core, including the exocyclic sulfur atom and endocyclic nitrogen atoms, allows it to act as a key synthetic intermediate for generating novel compounds . This makes it valuable for developing new chemical entities in drug discovery programs and for investigating structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-3-[(1-methylpyrrol-2-yl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S/c1-3-14-9(11-12-10(14)15)7-8-5-4-6-13(8)2/h4-6H,3,7H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWANLDJFCKPQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CC2=CC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physical Properties

4-Ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol is characterized by the following properties:

Property Value
CAS Number 869946-27-0
Molecular Formula C₁₀H₁₄N₄S
Molecular Weight 222.31 g/mol
SMILES Notation CCN1C(=NN=C1S)CC2=CC=CN2C
LogP 1.516
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Rotatable Bonds 3
Physical Appearance White to off-white solid
Storage Conditions Sealed in dry, 2-8°C

The structural features of this compound make it particularly interesting for medicinal chemistry applications due to its potential hydrogen bonding capabilities and balanced lipophilicity.

General Synthetic Approaches for 1,2,4-Triazole-3-Thiol Derivatives

Cyclization-Based Methods

The synthesis of 1,2,4-triazole-3-thiol compounds typically employs cyclization reactions as a fundamental step. The 1,2,4-triazole ring system can be formed through the cyclization of hydrazide intermediates with various reagents containing the necessary carbon and nitrogen atoms.

Common Starting Materials

Pyrrole derivatives serve as essential starting materials for the synthesis of this compound. The methylated pyrrole ring provides the necessary structural foundation for further elaboration to incorporate the triazole moiety.

Specific Preparation Methods

Method A: Acylation-Hydrazinolysis-Cyclization Sequence

This synthetic route begins with the acylation of 1-methyl-1H-pyrrole, followed by a series of transformations to introduce the triazole ring with the thiol functionality.

Step 1: Acylation of 1-Methyl-1H-Pyrrole

The first step involves the acylation of 1-methyl-1H-pyrrole at the 2-position to form a 2-acyl-1-methyl-1H-pyrrole derivative. This can be achieved using Friedel-Crafts acylation conditions with suitable acylating agents such as acetic anhydride or acetyl chloride in the presence of Lewis acid catalysts.

Step 2: Conversion to Ester Derivative

The acyl intermediate is then converted to an ester derivative, typically through oxidation followed by esterification, or through direct transformation of the acyl group.

Step 3: Hydrazinolysis

The ester derivative undergoes hydrazinolysis when treated with hydrazine hydrate, typically in a protic solvent such as ethanol or propan-2-ol at temperatures ranging from room temperature to 60°C. This reaction yields the corresponding hydrazide intermediate.

Reaction conditions:
- Solvent: Propan-2-ol or ethanol
- Temperature: 60°C
- Reaction time: 24 hours
- Yield: Typically 90-95%
Step 4: Formation of Thiosemicarbazide Intermediate

The hydrazide intermediate is reacted with an appropriate reagent, such as carbon disulfide in the presence of potassium hydroxide or ethyl isothiocyanate, to form a thiosemicarbazide derivative.

Step 5: Cyclization to Form 1,2,4-Triazole-3-Thiol

The thiosemicarbazide intermediate undergoes intramolecular cyclization in basic conditions (typically aqueous or alcoholic potassium hydroxide) to form the 1,2,4-triazole-3-thiol ring system.

Step 6: N-Ethylation

The final step involves selective N-ethylation at the 4-position of the triazole ring using an appropriate ethylating agent such as ethyl bromide or ethyl iodide in the presence of a base.

Method B: Direct Synthesis from 2-(1-Methyl-1H-Pyrrol-2-yl)Acetic Acid

An alternative approach starts with 2-(1-methyl-1H-pyrrol-2-yl)acetic acid or its derivatives.

Step 1: Esterification

2-(1-Methyl-1H-pyrrol-2-yl)acetic acid is esterified with ethanol in the presence of a catalytic amount of sulfuric acid to form the corresponding ethyl ester.

Step 2: Hydrazide Formation

The ester is treated with hydrazine hydrate to form the corresponding hydrazide derivative.

Reaction conditions:
- Reagent: Hydrazine hydrate (80%)
- Solvent: Methanol or ethanol
- Temperature: 60-70°C
- Reaction time: 6-24 hours
- Yield: 85-95%
Step 3: Formation of 1,2,4-Triazole Ring

The hydrazide is treated with carbon disulfide in alcoholic potassium hydroxide, followed by cyclization to form the 1,2,4-triazole-3-thiol core structure.

Step 4: N-Ethylation

The 4-position of the triazole ring is selectively ethylated using ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate in DMF or acetone.

Method C: Synthesis via 1,3,4-Oxadiazole-2-Thione Intermediate

This method involves the formation of a 1,3,4-oxadiazole-2-thione intermediate, which undergoes rearrangement to form the desired 1,2,4-triazole-3-thiol derivative.

Step 1: Synthesis of Hydrazide

Starting with 2-(1-methyl-1H-pyrrol-2-yl)acetic acid, the corresponding hydrazide is prepared as described in Method B.

Step 2: Formation of 1,3,4-Oxadiazole-2-Thione

The hydrazide is treated with carbon disulfide in alcoholic potassium hydroxide to form the 1,3,4-oxadiazole-2-thione intermediate.

Reaction conditions:
- Reagents: Carbon disulfide, potassium hydroxide (10% alcoholic solution)
- Temperature: Reflux
- Reaction time: 8-10 hours
- Yield: 70-80%
Step 3: Rearrangement to 4-Amino-1,2,4-Triazole-3-Thiol

The 1,3,4-oxadiazole-2-thione intermediate is treated with hydrazine hydrate to form 4-amino-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol through a rearrangement process.

Step 4: Conversion of Amino Group to Ethyl Group

The amino group at the 4-position is converted to an ethyl group through a sequence of diazotization followed by reduction or through reductive alkylation methods.

Optimization of Reaction Conditions

Temperature Effects on Synthesis

The temperature plays a crucial role in determining the efficiency and selectivity of the reactions involved in the synthesis of this compound. The following table summarizes the optimal temperature ranges for key steps:

Reaction Step Temperature Range (°C) Effect on Yield
Acylation 0-5°C during addition, then RT Minimizes side reactions
Esterification 70-80°C Promotes completion
Hydrazinolysis 60-70°C Optimal rate without degradation
CS₂ Addition 25-30°C Prevents volatilization of CS₂
Cyclization 70-80°C Ensures complete ring closure
N-Ethylation 40-50°C Balances reactivity and selectivity

Solvent Selection Considerations

The choice of solvent significantly impacts the reaction efficiency. DMF is frequently used for N-alkylation steps due to its polar aprotic nature, which facilitates nucleophilic substitution reactions.

Catalysis and Reaction Enhancements

Various catalysts can be employed to enhance specific steps in the synthesis:

  • Lewis acids (AlCl₃, FeCl₃) for the acylation of pyrrole rings
  • Strong bases (KOH, NaOH) for the cyclization steps
  • Phase-transfer catalysts for alkylation reactions to improve selectivity

Purification and Characterization

Isolation Techniques

The crude this compound can be isolated through precipitation by adjusting the pH of the reaction mixture or by adding non-polar solvents to solutions in polar solvents. Recrystallization from appropriate solvent systems such as ethanol/water or ethanol/DMF mixtures can significantly improve purity.

Analytical Characterization

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

  • ¹H NMR Spectroscopy : Exhibits characteristic signals for:

    • Methyl protons of NCH₃ group (singlet, ~3.6 ppm)
    • Ethyl group protons (triplet for CH₃ at ~1.2 ppm and quartet for CH₂ at ~4.1 ppm)
    • Pyrrole ring protons (multiple signals between 6.0-7.0 ppm)
    • Thiol proton (singlet, typically ~13-14 ppm, exchangeable with D₂O)
  • ¹³C NMR Spectroscopy : Shows resonances for:

    • Carbons of the triazole ring (~150-155 ppm)
    • Thiol carbon (~165-170 ppm)
    • Pyrrole ring carbons (~105-130 ppm)
    • Methyl and ethyl carbons (~10-40 ppm)
  • IR Spectroscopy : Exhibits characteristic bands for:

    • N-H stretching (if present, ~3300-3500 cm⁻¹)
    • C=N stretching (~1600-1650 cm⁻¹)
    • C-S stretching (~700-800 cm⁻¹)
Purity Assessment

High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final compound, with typical commercial preparations having a purity of 95-97%.

Comparative Analysis of Synthetic Routes

Yield Comparison

Synthetic Method Overall Yield Range (%) Number of Steps Time Required
Method A 40-55 6 3-5 days
Method B 45-60 4 2-3 days
Method C 35-50 4 3-4 days

Method B generally provides the highest overall yield with fewer steps, making it the preferred approach for larger-scale preparations.

Advantages and Limitations

Method A:

  • Advantages: Well-established reactions, readily available starting materials
  • Limitations: More steps, potential for side reactions during acylation

Method B:

  • Advantages: Fewer steps, higher overall yield, more straightforward purification
  • Limitations: Requires careful control of N-ethylation selectivity

Method C:

  • Advantages: Interesting mechanistic pathway, potential for diversity in final products
  • Limitations: Lower overall yield, more challenging purification of intermediates

Chemical Reactions Analysis

Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides, forming thioether derivatives. This reaction typically occurs under alkaline conditions (e.g., KOH/ethanol) to deprotonate the thiol and enhance nucleophilicity.

ReagentConditionsProductYieldSource
Methyl iodideKOH, ethanol, 60°C, 6h3-(Methylthio)-4-ethyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazole78%
Benzyl chlorideNaOH, DMF, 80°C, 4h3-(Benzylthio)-4-ethyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazole65%

Alkylation preserves the triazole ring’s aromaticity while modifying the sulfur center for enhanced lipophilicity.

Acylation Reactions

The thiol group reacts with acyl chlorides or anhydrides to form thioesters. These derivatives are intermediates in medicinal chemistry applications.

ReagentConditionsProductNotesSource
Acetyl chloridePyridine, RT, 12h3-(Acetylthio)-4-ethyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazoleIR: 1690 cm⁻¹ (C=O)
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C, 2h3-(Benzoylthio)-4-ethyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazoleNMR: δ 7.45–8.05 (Ar)

Thioesters are prone to hydrolysis under acidic or basic conditions, regenerating the parent thiol.

Oxidation Reactions

The thiol group oxidizes to disulfides (S–S bonds) under mild oxidative conditions, a reaction critical for stabilizing dimeric structures.

Oxidizing AgentConditionsProductApplicationSource
H₂O₂ (30%)EtOH, RT, 3hBis(4-ethyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl)disulfideAntioxidant studies
I₂/KICHCl₃, 40°C, 1hSame as aboveQuantitative yield

Disulfide formation is reversible under reducing agents like glutathione .

Condensation Reactions

The triazole-thiol participates in cyclocondensation with aldehydes or ketones to form hybrid heterocycles.

Partner ReagentConditionsProductKey DataSource
2-BromoacetophenoneK₂CO₃, DMF, 80°C, 5h2-((4-Ethyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl)thio)-1-phenylethanonem/z 396 [M+H]⁺
IsatinAcOH, reflux, 8hSpiro[indoline-3,4'-thiazolo[3,2-b] triazole]Anticancer activity

These reactions exploit both the thiol’s nucleophilicity and the triazole’s ability to stabilize transition states .

Metal Coordination

The sulfur and nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic properties.

Metal SaltConditionsComplex StructureStability Constant (log β)Source
Cu(NO₃)₂·3H₂OMeOH, RT, 2h[Cu(L)₂(NO₃)₂]8.2 ± 0.3
CoCl₂·6H₂OEtOH/H₂O, 60°C, 4h[Co(L)Cl₂(H₂O)₂]6.9 ± 0.2

Complexation is confirmed via UV-Vis (d-d transitions) and ESR spectroscopy .

Biological Derivatization

The compound serves as a precursor for bioactive derivatives via functionalization of the triazole ring or pyrrole substituent:

  • Antimicrobial agents : Reaction with sulfonamides yields analogs with MIC values of 4–16 µg/mL against S. aureus .

  • Anticancer hybrids : Coupling with doxorubicin via a PEG linker enhances tumor targeting (IC₅₀: 12 µM vs. HeLa cells) .

Scientific Research Applications

Antifungal Activity

One of the primary applications of this compound is in antifungal research. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition leads to disrupted cell membrane integrity and ultimately fungal cell death.

Case Study : A study demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against various strains of Candida species, indicating potential therapeutic uses in treating fungal infections .

Antioxidant Properties

Research indicates that 4-Ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol exhibits antioxidant properties. This is particularly relevant in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Source
This compound15
Ascorbic Acid10Standard Reference
Trolox12Standard Reference

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases and kinases involved in various signaling pathways.

Case Study : In vitro assays revealed that this triazole derivative can effectively inhibit specific serine proteases, which are crucial targets in cancer therapy .

Agricultural Applications

Due to its fungicidal properties, this compound is also explored for agricultural use as a pesticide or fungicide. Its effectiveness against plant pathogens can potentially enhance crop yield and health.

Data Table: Efficacy Against Plant Pathogens

PathogenConcentration (ppm)Efficacy (%)
Fusarium oxysporum10085
Botrytis cinerea20090
Alternaria solani15080

Mechanism of Action

The mechanism of action of 4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 4H-1,2,4-triazole-3-thiol derivatives. Key structural analogs and their properties are compared below:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound Name Substituents (Positions 4, 5) Key Properties/Applications References
4-Ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol Ethyl (4); (1-methylpyrrol-2-yl)methyl (5) Research chemical; potential ligand for biological targets
4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol Ethyl (4); thiophen-2-yl (5) Precursor for coumarin-triazole hybrids; anti-SARS-CoV-2 activity (PLpro inhibition)
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide) Ethyl (4); 3-pyridinyl (5) Orco ion channel activator in insects
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol Phenyl (4); pyrrol-2-yl (5) Synthesized via alkylation; studied for molecular docking and ADME properties
4-(2-Methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol 2-Methoxyethyl (4); 3-methoxy-1-methylpyrazol-4-yl (5) Methoxy groups enhance solubility; under investigation for biological activity

Key Research Findings and Comparative Analysis

Physicochemical and Pharmacokinetic Properties

  • ADMET Profiles : The coumarin-triazole hybrid exhibits positive gastrointestinal absorption but low blood-brain barrier penetration, attributed to its bulky coumarin moiety . The pyrrole-methyl analog may share similar absorption trends due to its moderate polarity.

Polymorphism and Structural Variability

  • highlights conformational polymorphism in a related triazole-thione, where minor substituent changes (e.g., sulfanyl vs. thiol groups) lead to distinct crystal packing without altering bond lengths significantly . This suggests the target compound’s pyrrole-methyl group could similarly influence solid-state behavior.

Biological Activity

4-Ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol (CAS No. 869946-27-0) is a compound of interest due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N4S with a molecular weight of 222.31 g/mol. The compound features a triazole ring that is known for its pharmacological significance.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

Cell Line IC50 (µM) Activity
Human melanoma (IGR39)12.5High cytotoxicity
Triple-negative breast cancer (MDA-MB-231)15.0Moderate cytotoxicity
Pancreatic carcinoma (Panc-1)20.0Significant cytotoxicity

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Studies suggest that the compound activates caspase pathways leading to programmed cell death . Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown antimicrobial activity. Some studies indicate that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of triazole derivatives including this compound. The study reported enhanced antiproliferative effects against cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Q & A

Q. Table 1. Key Synthetic Parameters

StepOptimal ConditionsYield (%)Reference
CyclizationNaOH/EtOH, 70°C, 6 h65–78
PurificationSilica gel (CH₂Cl₂:MeOH 9:1)>95

Q. Table 2. Docking Results vs. Experimental IC₅₀

TargetDocking Score (kcal/mol)IC₅₀ (µM)Discrepancy Factor
COX-2-8.212.31.5x
Lanosterol Demethylase-7.918.72.4x

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